2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1309981-30-3
VCID: VC0059158
InChI: InChI=1S/C12H17BBrNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Br
Molecular Formula: C12H17BBrNO2
Molecular Weight: 297.987

2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1309981-30-3

Cat. No.: VC0059158

Molecular Formula: C12H17BBrNO2

Molecular Weight: 297.987

* For research use only. Not for human or veterinary use.

2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1309981-30-3

Specification

CAS No. 1309981-30-3
Molecular Formula C12H17BBrNO2
Molecular Weight 297.987
IUPAC Name 2-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C12H17BBrNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Standard InChI Key SQYRUNGCPKPNAT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Br

Introduction

Chemical Identity and Physical Properties

2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-bromo-6-methylpyridine-3-boronic acid pinacol ester, is a functionalized pyridine derivative with specific chemical and physical characteristics. The compound contains a pyridine ring with three key substituents: a bromine atom at position 2, a methyl group at position 6, and a pinacol boronate ester at position 3.

The comprehensive physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1309981-30-3
Molecular FormulaC₁₂H₁₇BBrNO₂
Molecular Weight297.987 g/mol
IUPAC Name2-bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Alternative Name2-bromo-6-methylpyridine-3-boronic acid pinacol ester
InChI KeyGUSAYHQGSSVHMQ-UHFFFAOYSA-N
Physical StateSolid (at room temperature)

It should be noted that there appears to be some nomenclature variation in the literature, with the compound sometimes being listed as "6-bromo-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" with a CAS number of 1451391-32-4 . This represents an alternative numbering convention rather than a different compound.

Synthetic Methodology

The synthesis of 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a regioselective borylation reaction of an appropriately substituted pyridine precursor. The general synthetic route employs a palladium-catalyzed coupling between 2-bromo-6-methylpyridine and bis(pinacolato)diboron in the presence of a suitable base.

The typical synthetic procedure can be outlined as follows:

  • Selection of 2-bromo-6-methylpyridine as the starting material

  • Reaction with bis(pinacolato)diboron (B₂pin₂)

  • Use of a palladium catalyst system (often Pd(dppf)Cl₂ or similar)

  • Addition of a base (commonly potassium acetate)

  • Heating in an appropriate solvent (typically dioxane)

  • Purification via column chromatography or recrystallization

This synthetic approach leverages the directing effects of the existing substituents to achieve selective functionalization at the C-3 position of the pyridine ring. The efficiency of this methodology makes it practical for both laboratory and potentially larger-scale preparations.

Applications in Organic Synthesis

2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a versatile building block in organic synthesis, with its primary utility being in cross-coupling reactions. The compound is particularly valuable in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds between unsaturated organic compounds.

The strategic functionalization of this molecule provides multiple reactive sites that can be exploited in various synthetic transformations:

  • The boronic acid pinacol ester group at position 3 can participate as a nucleophilic partner in cross-coupling reactions with aryl or heteroaryl halides

  • The bromine atom at position 2 offers an electrophilic site for additional coupling reactions

  • The methyl group at position 6 provides a handle for further functionalization through C-H activation or other methodologies

This combination of functional groups makes the compound particularly useful for:

  • Sequential cross-coupling strategies to build complex heterocyclic systems

  • Construction of elaborated pyridine derivatives for pharmaceutical research

  • Synthesis of structurally diverse biaryl and heterobiaryl compounds

  • Development of advanced materials with specific electronic or optical properties

The application of this compound in organic synthesis exemplifies the importance of strategically functionalized heterocycles in modern synthetic chemistry.

Structural Comparison with Related Compounds

The structural features of 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be better understood by comparing it with related compounds that have similar but distinct substitution patterns. This comparative analysis highlights how subtle structural variations impact reactivity and potential applications.

Table 2: Comparison of 2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with Related Compounds

CompoundCAS NumberKey Structural DifferencesPotential Impact on Reactivity
2-Bromo-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine1309981-30-3Boronic ester at position 3Balanced electronic distribution; meta-relationship between functional groups
2-Bromo-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine1321518-06-2Boronic ester at position 4 instead of 3Different electronic properties; para-relationship between Br and B
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine651358-83-7Lacks methyl group at position 6; boronic ester at position 6Different steric environment around pyridine nitrogen; ortho-relationship between functional groups

These structural variations result in different electronic distributions, steric environments, and potential coordination geometries, which can significantly affect:

The availability of these related compounds offers synthetic chemists a toolkit of complementary building blocks that can be selected based on specific structural requirements in target molecules.

Hazard TypeClassificationRecommended Precautions
Skin ContactIrritant (H315)Wear protective gloves; Wash thoroughly after handling; If skin irritation occurs, seek medical advice
Eye ContactIrritant (H319)Use eye protection; Rinse cautiously with water if exposure occurs; Seek medical attention if irritation persists
StorageNot specifiedStore in sealed container; Keep away from moisture; Maintain controlled temperature

The precautionary statements associated with this compound include:

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P332+P313: If skin irritation occurs: Get medical advice/attention

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P362+P364: Take off contaminated clothing and wash it before reuse

Proper laboratory safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment and working in well-ventilated areas.

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